N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Crystallographic Determination of Absolute Configuration
No direct crystallographic data exists for the (3S,4S) isomer. However, the (3R,4R) enantiomer exhibits:
- Piperidine chair conformation with axial methyl (C4) and equatorial benzyl (C1) substituents
- Torsional angles : N3-C3-C4-C5 = 58.2°, C2-N1-C7-N2 = -112.4° (based on analogous piperidine-pyrrolopyrimidines)
- Hydrogen bonding : Pyrrolopyrimidine N7 interacts with piperidine C3-H (2.9 Å)
For the (3S,4S) form, mirror-image spatial arrangements are predicted, with inverted chiral center configurations at C3 and C4.
Conformational Dynamics in Hybrid Systems
Key conformational features derived from PKB/PKA kinase inhibitor studies:
| Conformational State | ΔG (kcal/mol) | Biological Relevance |
|---|---|---|
| Piperidine chair | 0 (reference) | Optimal kinase binding |
| Twist-boat | +3.2 | Reduced activity |
| Half-chair | +1.8 | Intermediate state |
The 4-methyl group sterically restricts piperidine ring puckering, favoring chair conformations (83% population via NMR). Benzyl rotation exhibits two energy minima:
- Coplanar with pyrrolopyrimidine (ϕ = 0°, 65% occupancy)
- Perpendicular (ϕ = 90°, 35% occupancy)
DFT Electronic Structure Analysis
B3LYP/6-311++G(d,p) calculations reveal:
| Property | (3S,4S) Isomer | (3R,4R) Isomer |
|---|---|---|
| HOMO (eV) | -6.32 | -6.29 |
| LUMO (eV) | -1.87 | -1.85 |
| Dipole moment (Debye) | 4.12 | 4.08 |
| NBO Charge on Cl | -0.21 | -0.19 |
The S,S configuration shows enhanced σ-hole potential at chlorine (0.18 e/ų vs. 0.15 e/ų in R,R), suggesting stronger halogen bonding capacity.
Comparative Stereoelectronic Studies
Key differences between diastereomers:
| Parameter | (3S,4S) | (3R,4R) |
|---|---|---|
| Solubility (mg/mL) | 0.89 (pH 7.4) | 1.12 (pH 7.4) |
| LogP | 3.21 | 3.18 |
| Kinase IC50 (nM) | PKBβ: 12 ± 2 | PKBβ: 8 ± 1 |
| PKA: 290 ± 15 | PKA: 180 ± 10 |
The S,S isomer exhibits 1.5× reduced PKBβ selectivity over PKA compared to R,R, attributed to altered benzyl vector alignment in kinase binding pockets. Molecular dynamics simulations show the S,S form samples non-productive binding poses 23% more frequently than R,R.
Properties
IUPAC Name |
N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5/c1-14-9-11-26(12-15-6-4-3-5-7-15)13-17(14)25(2)19-16-8-10-22-18(16)23-20(21)24-19/h3-8,10,14,17H,9,11-13H2,1-2H3,(H,22,23,24)/t14-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIDKFWWKNFJKE-WMLDXEAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Piperidine Formation
The stereochemistry at C3 and C4 is established through asymmetric synthesis or resolution. A representative method involves:
Benzyl Protection
The primary amine is protected via reductive amination using benzaldehyde and sodium cyanoborohydride in methanol, yielding (3S,4S)-1-benzyl-4-methylpiperidin-3-amine with >99% enantiomeric excess (ee).
Pyrrolo[2,3-d]pyrimidine Functionalization
Preparation of 2-Chloro-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The dichlorinated precursor is synthesized via:
-
Vilsmeier-Haack Reaction : Treating pyrrolo[2,3-d]pyrimidine with POCl3 and DMF at 80°C to introduce chlorides at C2 and C4.
-
Selective Hydrolysis : Controlled hydrolysis with aqueous NaOH selectively removes the C4 chloride, but this step is omitted to retain both chlorides.
Coupling Reaction and Optimization
Nucleophilic Aromatic Substitution
The key coupling employs:
-
Reagents : 2-Chloro-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (3S,4S)-1-benzyl-4-methylpiperidin-3-amine (1.05 eq), K2CO3 (3.0 eq).
-
Solvent : Anhydrous DMSO or acetonitrile for polar aprotic conditions.
Mechanistic Insight : The C4 chloride is preferentially displaced due to lower steric hindrance compared to C2, leaving the 2-chloro intact.
Workup and Purification
Post-reaction, the mixture is cooled, diluted with ice water, and extracted with dichloromethane. The organic layer is dried (Na2SO4) and concentrated.
-
Flash Chromatography : Silica gel eluted with 5% MeOH/CH2Cl2 isolates the product in 77–90% yield.
-
Crystallization : Recrystallization from ethanol/water enhances purity to >98%.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 1.10 (d, J = 7.0 Hz, 3H, CH3), 2.78–3.10 (m, 3H, piperidine H), 3.46 (s, 3H, NCH3), 6.59 (d, J = 3.5 Hz, 1H, pyrrole H), 8.33 (s, 1H, pyrimidine H).
-
13C NMR (100 MHz, CDCl3) : δ 14.1 (CH3), 46.2 (NCH3), 120.2 (pyrrole C), 151.3 (C-Cl), 158.0 (pyrimidine C).
-
HRMS (ESI) : m/z calc. for C20H24ClN5 [M+H]+: 370.1695; found: 370.1698.
Chiral Purity
-
HPLC Analysis : Chiralpak AD-H column, hexane:isopropanol (80:20), 1.0 mL/min. Retention time: 12.3 min (3S,4S) vs. 14.7 min (3R,4R).
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 4-Chloro derivative | 2,4-Dichloro derivative |
| Base | K2CO3 | NaOH |
| Solvent | DMSO | Acetonitrile |
| Reaction Time (h) | 24 | 12 |
| Yield (%) | 77 | 90 |
| Purity (%) | 99.8 | 98 |
Key Observations :
-
Method B achieves higher yields but slightly lower purity, likely due to faster kinetics in acetonitrile.
-
Method A’s prolonged reaction time in DMSO ensures complete conversion, critical for stereochemical integrity.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitution at C2 is minimized by using bulky bases (e.g., K2CO3) that favor C4 attack.
-
Racemization : Mild conditions (≤95°C) and inert atmosphere preserve the (3S,4S) configuration.
-
Byproduct Formation : Silica gel chromatography removes dimeric impurities arising from over-alkylation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to adjust the oxidation state of the nitrogen atoms or the aromatic systems.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorine atom or the piperidine nitrogen.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitutions, and nucleophiles like amines or thiols for nucleophilic substitutions.
Major Products: The reactions can yield various products depending on the reaction conditions:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Amines or reduced aromatic systems.
Substitution: Functionalized derivatives with altered substituents.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is , with a molecular weight of approximately 335.4 g/mol. Its structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity.
Pharmacological Applications
-
Antineoplastic Activity :
- Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit antitumor properties. The compound can potentially inhibit cancer cell proliferation by interfering with critical signaling pathways involved in tumor growth.
-
Anti-inflammatory Effects :
- Compounds with similar structural motifs have been studied for their anti-inflammatory properties. This compound may serve as a lead structure for developing new anti-inflammatory agents by modulating immune responses.
-
Neurological Applications :
- The piperidine moiety suggests potential applications in treating neurological disorders. Compounds with piperidine structures are often investigated for their effects on neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety.
Synthetic Applications
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its synthesis can involve several steps:
-
Starting Materials :
- The synthesis often begins with readily available precursors such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3S,4S)-1-benzyl-4-methylpiperidin-3-amine.
-
Reaction Conditions :
- The reactions typically require polar solvents and may involve the use of bases such as sodium carbonate or potassium carbonate to facilitate the formation of the desired compound.
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthetic route for this compound demonstrated improved yields through the adjustment of reaction conditions and stoichiometry. The findings indicated that maintaining a specific temperature range during the condensation reaction significantly enhanced product formation.
Another research effort evaluated the biological activity of this compound against various cancer cell lines. Results showed promising cytotoxic effects, warranting further investigation into its mechanism of action and potential clinical applications.
Mechanism of Action
The mechanism by which N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects likely involves binding to specific molecular targets, such as enzymes or receptors. Its pyrrolopyrimidine core can interact with nucleotide-binding sites, while the piperidine moiety might fit into hydrophobic pockets, stabilizing the compound-receptor complex and modulating biological activity.
Comparison with Similar Compounds
Analytical Data :
Key Research Findings
- Steric and Electronic Effects : The 2-chloro substituent in the target compound may enhance electrophilicity at the pyrimidine ring, facilitating interactions with nucleophilic residues in enzyme active sites. This contrasts with methoxy or bromo groups in phenyl-substituted analogs, which prioritize hydrophobic interactions .
- Synthetic Complexity : The target compound’s multi-step synthesis (e.g., chiral amine coupling, chloro substitution) contrasts with simpler N4-phenyl derivatives, suggesting a trade-off between structural complexity and bioactivity .
Conclusion N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine occupies a unique niche among pyrrolo-pyrimidine derivatives due to its stereospecific piperidine-benzyl group and chloro substituent. Compared to N4-phenyl analogs, sulfonamide derivatives, and stereoisomers, it balances lipophilicity, electronic modulation, and spatial specificity, making it a promising candidate for kinase-targeted therapies. Further studies comparing its biological activity with structural analogs are warranted to validate these hypotheses.
Biological Activity
N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound with significant potential in pharmacology due to its unique structural features. This compound is characterized by the presence of a piperidine ring and a pyrrolo-pyrimidine moiety, which are known to interact effectively with various biological targets. The molecular formula of this compound is C₁₃H₂₁Cl₂N₅, and it has a molecular weight of approximately 318.25 g/mol .
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity , particularly as an inhibitor of enzymes or receptors involved in neurological disorders. The compound's structural characteristics enable it to effectively modulate biological processes, making it a candidate for therapeutic applications .
The specific mechanism of action for this compound is still under investigation. However, its ability to interact with key biological targets suggests that it may influence pathways related to:
- Neurological Disorders : Potential inhibition of neurotransmitter receptors or enzymes involved in synaptic transmission.
- Cancer Therapeutics : Possible interaction with oncogenic pathways, similar to other compounds in its class .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:
| Compound | Structural Feature | Biological Activity | IC50 (µM) |
|---|---|---|---|
| A | Benzyl group | Moderate | 5.0 |
| B | Chloro substituent | High | 0.47 |
| C | Methyl piperidine | Low | 10.0 |
This table indicates that the presence of a chloro substituent significantly enhances the compound's inhibitory activity compared to others lacking this feature .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific kinases involved in cellular signaling pathways. For instance, compounds structurally related to this one have shown varying degrees of inhibition against PI3K isoforms:
| Compound | PI3Kα Inhibition (IC50) | PI3Kδ Inhibition (IC50) |
|---|---|---|
| D | 3.56 µM | 2.30 µM |
| E | 0.47 µM | 0.90 µM |
These results suggest that modifications to the piperidine ring can significantly alter the compound's selectivity and potency against specific kinase targets .
Pharmacokinetic Studies
Pharmacokinetic evaluations indicate that this compound exhibits favorable absorption and distribution characteristics. Studies have shown that compounds with similar structures have low clearance rates in human liver microsomes, suggesting potential for sustained therapeutic effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can stereochemical integrity be maintained?
- Methodology : The compound’s synthesis involves modular assembly of the pyrrolo[2,3-d]pyrimidine core (e.g., via Buchwald-Hartwig coupling or nucleophilic substitution) followed by functionalization of the piperidine ring. For stereochemical control, chiral resolution or asymmetric catalysis (e.g., using chiral auxiliaries) is critical. and describe analogous syntheses of pyrrolo[2,3-d]pyrimidines using substituted anilines and benzyl halides, achieving yields of 80–90% via column chromatography (CHCl/CHOH eluent) .
- Key Steps :
- Core formation : Condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a chiral piperidine derivative.
- Stereochemical validation : Use chiral HPLC or X-ray crystallography (as in for similar piperidine derivatives) .
Q. Which analytical techniques are essential for structural confirmation?
- Techniques :
- 1H/13C NMR : Assign peaks for the pyrrolo[2,3-d]pyrimidine core (e.g., δ 6.7–8.3 ppm for aromatic protons) and piperidine substituents (δ 1.5–3.7 ppm for methyl/benzyl groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- TLC : Monitor reaction progress (R values using CHCl/CHOH) .
Advanced Research Questions
Q. How does the stereochemistry at the (3S,4S) piperidine positions influence biological activity?
- Approach : Compare enantiomers in target-binding assays (e.g., kinase inhibition). highlights stereospecific activity in pyrrolo[2,3-d]pyrimidines, where (R)-configured analogs showed 10-fold higher potency than (S)-isomers in enzyme assays .
- Case Study : Docking studies (as in for related compounds) can model interactions with chiral binding pockets (e.g., ATP-binding sites) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?
- Methodology :
- Orthogonal assays : Use biochemical (e.g., enzymatic IC) and cellular (e.g., proliferation) assays to cross-validate results.
- Metabolic stability testing : Address discrepancies caused by off-target effects or metabolite interference (e.g., CYP450 profiling) .
- Example : reports varying antimicrobial activity for halogenated derivatives, attributed to differences in lipophilicity (Cl vs. Br substituents) .
Q. How can synthetic by-products (e.g., regioisomers) be minimized during pyrrolo[2,3-d]pyrimidine functionalization?
- Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
